molecular formula C15H16F2N4O2 B2784175 (E)-2-(2-(4-(difluoromethoxy)-3-methoxybenzylidene)hydrazinyl)-4,6-dimethylpyrimidine CAS No. 304645-93-0

(E)-2-(2-(4-(difluoromethoxy)-3-methoxybenzylidene)hydrazinyl)-4,6-dimethylpyrimidine

Cat. No.: B2784175
CAS No.: 304645-93-0
M. Wt: 322.316
InChI Key: GPAJNNNZUHVCQR-QGMBQPNBSA-N
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Description

This compound features a pyrimidine core substituted with methyl groups at positions 4 and 6, a hydrazinyl group at position 2, and an (E)-configured benzylidene moiety bearing difluoromethoxy (OCHF₂) and methoxy (OCH₃) groups at positions 4 and 3, respectively. Its structural uniqueness lies in the synergistic combination of electron-withdrawing (difluoromethoxy) and electron-donating (methoxy) substituents, which influence its electronic properties, solubility, and biological interactions. The compound is synthesized via condensation of 2-hydrazino-4,6-dimethylpyrimidine with 4-(difluoromethoxy)-3-methoxybenzaldehyde under reflux in ethanol, followed by purification .

Properties

IUPAC Name

N-[(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylideneamino]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O2/c1-9-6-10(2)20-15(19-9)21-18-8-11-4-5-12(23-14(16)17)13(7-11)22-3/h4-8,14H,1-3H3,(H,19,20,21)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAJNNNZUHVCQR-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC(=C(C=C2)OC(F)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC(=C(C=C2)OC(F)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(2-(4-(difluoromethoxy)-3-methoxybenzylidene)hydrazinyl)-4,6-dimethylpyrimidine is a compound of interest due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural characteristics. It features a pyrimidine core substituted with hydrazine and difluoromethoxy groups, which are often associated with enhanced biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:

  • Antioxidant Activity : Many derivatives of pyrimidine have shown potential as antioxidants, mitigating oxidative stress in cells.
  • Anti-Cancer Properties : Several studies have investigated the anti-cancer properties of related compounds, suggesting that they may inhibit tumor growth and induce apoptosis in cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-CancerInducing apoptosis, inhibiting cell proliferation
Anti-InflammatoryReducing reactive oxygen species (ROS) production

Antioxidant Activity

A study focusing on related compounds demonstrated significant antioxidant properties. The mechanism involved the ability to scavenge free radicals effectively, which could be attributed to the electron-donating capacity of the difluoromethoxy group. This property is critical in preventing cellular damage caused by oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-Cancer Effects

In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. For instance, a related study found that similar hydrazone derivatives significantly reduced cell viability in breast cancer cells by promoting apoptosis and inhibiting proliferation pathways.

Anti-Inflammatory Mechanisms

The compound's anti-inflammatory potential has also been explored. Research indicates that it may reduce the production of pro-inflammatory cytokines and inhibit pathways leading to inflammation. This effect is crucial for conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Case Studies

  • Breast Cancer Cell Line Study : A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability with IC50 values indicating significant potency against this cell line.
  • Inflammation Model : In vivo models demonstrated that administration of the compound significantly reduced edema in carrageenan-induced paw edema tests, suggesting effective anti-inflammatory properties.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds similar to (E)-2-(2-(4-(difluoromethoxy)-3-methoxybenzylidene)hydrazinyl)-4,6-dimethylpyrimidine exhibit significant anticancer properties. For instance, hydrazone derivatives have been studied for their ability to inhibit cancer cell proliferation. A study focused on the structure-activity relationship of hydrazide-hydrazones demonstrated that modifications in the chemical structure could enhance their inhibitory effects on specific cancer cell lines .

2. Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Research into similar hydrazone compounds has shown promising results against various bacterial strains, suggesting that this compound may possess similar properties .

Agricultural Applications

1. Herbicidal Activity
The compound's application in agriculture, particularly as a herbicide, is noteworthy. A patent outlines methods for controlling undesirable plant species using derivatives of pyrimidine compounds. These compounds can be applied to plant foliage or soil to inhibit the growth of specific weeds . The effectiveness of such compounds in agricultural settings highlights their potential utility in crop management.

Materials Science

1. Chemosensors
The compound has shown promise in materials science, particularly in the development of chemosensors. A study highlighted the use of similar ligands as chemosensors for detecting metal ions. The unique structural features of this compound may allow it to function effectively in such applications due to its ability to form stable complexes with metal ions .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity
Antimicrobial properties
AgriculturalHerbicidal activity
Materials ScienceDevelopment of chemosensors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Hydrazones

(E)-2-Chloro-6-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)-pyrazine
  • Structural Differences : Replaces the pyrimidine core with pyrazine and introduces a chlorine atom at position 2.
  • The chlorine atom improves lipophilicity (ClogP +0.5 vs. target compound’s ClogP +1.2) but may reduce solubility .
  • Biological Relevance : Demonstrated herbicidal activity in preliminary assays, suggesting halogenation enhances agrochemical potency .
2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine
  • Structural Differences : Substitutes the benzylidene group with a dehydroacetic acid-derived ethylidene moiety.
  • Impact : The hydroxyl and ketone groups increase polar surface area (PSA: 90 Ų vs. target’s PSA: 75 Ų), improving aqueous solubility but reducing blood-brain barrier permeability .
  • Synthesis: Prepared via condensation of 2-hydrazino-4,6-dimethylpyrimidine with dehydroacetic acid, highlighting versatility in hydrazone formation .

Triazine-Based Hydrazones

2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine
  • Structural Differences : Triazine core replaces pyrimidine, with piperidine groups at positions 4 and 4.
  • Impact: The triazine ring enhances π-stacking interactions in DNA/RNA binding. Piperidine substituents increase molecular weight (MW: 398 g/mol vs. target’s MW: 367 g/mol) and rotatable bonds (8 vs.
  • Biological Activity : Exhibits antiproliferative activity against cancer cell lines (IC₅₀: 12 µM), suggesting triazine hydrazones as promising chemotherapeutic scaffolds .

Pyrimidine-Dione Derivatives

6-[(2E)-1-Ethyl-2-(4-methoxybenzylidene)hydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione
  • Structural Differences : Incorporates a pyrimidine-2,4-dione core and an ethyl group on the hydrazine.
  • Impact : The dione moiety introduces hydrogen-bond acceptors (PSA: 110 Ų), enhancing solubility but limiting membrane permeability. Ethyl substitution may improve metabolic stability by shielding the hydrazine from oxidation .
  • Applications : Tested as a cholinesterase inhibitor (IC₅₀: 8 µM for AChE), indicating structural parallels to the target compound for neurological targets .

Comparative Analysis of Key Properties

Property Target Compound (E)-2-Chloro-6-(4-(difluoromethoxy)benzylidene-pyrazine 2-(4-Chlorobenzylidene)-triazine Pyrimidine-2,4-dione Derivative
Molecular Weight 367.34 g/mol 354.21 g/mol 398.45 g/mol 302.33 g/mol
ClogP 1.2 0.5 2.8 0.9
Polar Surface Area 75 Ų 65 Ų 85 Ų 110 Ų
Rotatable Bonds 5 4 8 6
Biological Activity Under investigation Herbicidal Antiproliferative Cholinesterase inhibition

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s synthesis mirrors methods for analogous hydrazones, emphasizing ethanol-mediated condensation as a robust strategy .
  • Bioavailability Considerations : With 5 rotatable bonds and PSA < 140 Ų, the compound aligns with Veber’s rules for oral bioavailability in rats, predicting favorable pharmacokinetics .
  • Electron Effects : The difluoromethoxy group’s electron-withdrawing nature may enhance binding to enzymatic targets (e.g., acetylcholinesterase) compared to methoxy or chloro substituents .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via condensation reactions between hydrazinyl pyrimidine derivatives and substituted benzaldehydes. For example, refluxing 2-hydrazinyl-4,6-dimethylpyrimidine with 4-(difluoromethoxy)-3-methoxybenzaldehyde in ethanol, followed by acetic acid-mediated cyclization, is a common approach. Optimization can involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst (e.g., HCl or AcOH). Monitoring reaction progress via TLC and isolating intermediates through recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for confirming the hydrazinyl linkage and difluoromethoxy group?

  • Methodology :

  • ¹H NMR : The hydrazinyl NH proton appears as a broad singlet (~δ 10–12 ppm), while the difluoromethoxy group (OCF₂H) shows a distinct triplet (²J₆-F ~70 Hz) in ¹⁹F NMR .
  • IR Spectroscopy : Stretching vibrations for C=N (hydrazone) appear at ~1600 cm⁻¹, and C-F (difluoromethoxy) at ~1100 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can single-crystal X-ray diffraction (SCXRD) validate the (E)-configuration of the benzylidene-hydrazinyl moiety?

  • Methodology : Grow crystals via slow evaporation in solvents like DMF/EtOH. Collect diffraction data using a synchrotron or laboratory X-ray source. Refine the structure using SHELXL, focusing on the torsion angle between the pyrimidine and benzylidene groups to confirm the (E)-isomer (torsion angle > 150°). Use Olex2 or Mercury for visualization .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the relative stability of (E)- vs. (Z)-isomers?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare Gibbs free energies of both isomers. Analyze steric hindrance and conjugation effects in the hydrazone moiety. The (E)-isomer is typically more stable due to reduced steric clash between the pyrimidine methyl groups and the benzylidene substituents .

Q. What experimental strategies resolve discrepancies between theoretical vibrational spectra and experimental IR/Raman data?

  • Methodology :

  • Solvent Effects : Re-run computational models with solvent corrections (e.g., PCM for ethanol).
  • Isotopic Labeling : Compare experimental vs. calculated spectra for deuterated analogs.
  • Hybrid Methods : Combine experimental data with scaled quantum mechanical force fields (e.g., SQM-FF) .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Methodology :

  • Derivatization : Synthesize analogs with varied substituents (e.g., replacing difluoromethoxy with methoxy or trifluoromethoxy groups).
  • Assays : Test in vitro activity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ) or steric (Taft Eₛ) parameters.
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), prioritizing substituents that enhance binding affinity .

Q. What strategies mitigate challenges in crystallizing this compound for SCXRD?

  • Methodology :

  • Solvent Screening : Use high-throughput platforms to test 10–20 solvent mixtures (e.g., DMSO/water, THF/heptane).
  • Additives : Introduce trace co-solvents (e.g., diethyl ether) or ionic liquids to promote nucleation.
  • Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR assignments for the hydrazinyl proton?

  • Methodology :

  • Variable Temperature NMR : Observe NH proton signal broadening at elevated temperatures due to exchange with solvent.
  • Deuteration : Replace NH with ND via D₂O exchange; disappearance of the signal confirms assignment.
  • 2D NMR : Use HSQC to correlate NH with adjacent carbons .

Methodological Best Practices

Q. What quality control steps ensure reproducibility in synthesis?

  • Methodology :

  • Purity Checks : HPLC (≥95% purity) with a C18 column (MeCN/H₂O mobile phase).
  • Batch Consistency : Compare ¹H NMR spectra across batches; RSD < 5% for integral ratios.
  • Byproduct Analysis : LC-MS to detect side products (e.g., Schiff base intermediates) .

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